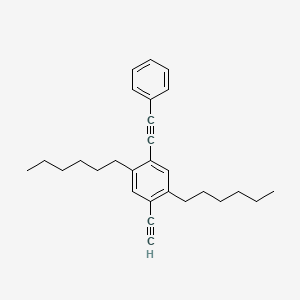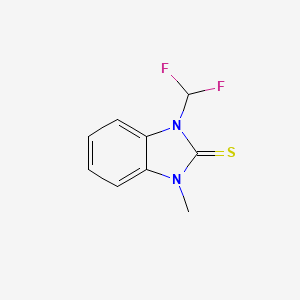
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carbon disulfide to form benzimidazole-2-thione.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent, owing to its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets in biological systems. The difluoromethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function. The benzimidazole core can bind to nucleic acids and enzymes, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in agrochemicals.
1-(Trifluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione: The trifluoromethyl analog has different chemical properties and reactivity due to the presence of an additional fluorine atom.
Benzimidazole-2-thione derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
917876-70-1 |
|---|---|
Fórmula molecular |
C9H8F2N2S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C9H8F2N2S/c1-12-6-4-2-3-5-7(6)13(8(10)11)9(12)14/h2-5,8H,1H3 |
Clave InChI |
LXQDLXLCXCKJPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
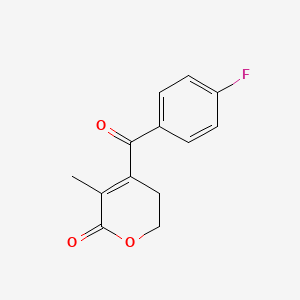
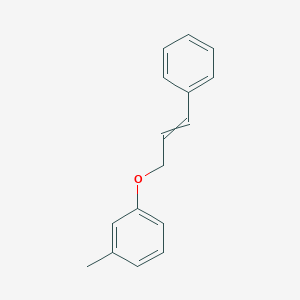
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
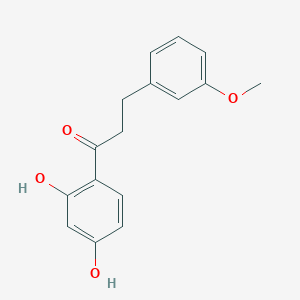
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
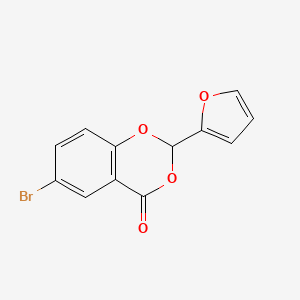
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
